Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride
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Overview
Description
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride is a chemical compound with the molecular formula C19H21NO2S·HCl and a molecular weight of 363.908 . This compound is part of the dibenzothiepin derivatives, which have been studied for their potential antiviral and medicinal properties .
Preparation Methods
The synthesis of Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride involves several steps. One common method includes the reaction of 6,11-dihydrodibenzo[b,e]thiepin-11-one with ethyl 2-amino propionate under specific conditions . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, forming different derivatives depending on the reagents used.
Common reagents used in these reactions include hydrogen chloride, potassium phthalimide, and various oxidizing agents . Major products formed from these reactions include ethoxy derivatives and substituted amines .
Scientific Research Applications
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride involves its interaction with molecular targets such as the dengue virus helicase and the D4 dopamine receptor . The compound inhibits viral replication by binding to the helicase, preventing the virus from replicating its genetic material . Additionally, it may act as a dopamine receptor antagonist, contributing to its medicinal properties .
Comparison with Similar Compounds
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride can be compared with other similar compounds such as:
6,11-Dihydrodibenzo[b,e]thiepin-11-one: This compound is a precursor in the synthesis of various dibenzothiepin derivatives.
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A similar compound with fluorine substitutions, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
117125-41-4 |
---|---|
Molecular Formula |
C19H22ClNO2S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
ethyl (2S)-2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-3-22-19(21)13(2)20-18-15-9-5-4-8-14(15)12-23-17-11-7-6-10-16(17)18;/h4-11,13,18,20H,3,12H2,1-2H3;1H/t13-,18?;/m0./s1 |
InChI Key |
GBMRVLWVAULLIJ-UIHYYSMWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl |
Canonical SMILES |
CCOC(=O)C(C)NC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl |
Origin of Product |
United States |
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